molecular formula C5HClF8 B8064423 1-Chloro-2H-perfluorocyclopentane

1-Chloro-2H-perfluorocyclopentane

Cat. No.: B8064423
M. Wt: 248.50 g/mol
InChI Key: ZIMKXLGBITZYGO-UHFFFAOYSA-N
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Description

1-Chloro-2H-perfluorocyclopentane is an organic compound with the molecular formula C5ClF7 This compound is notable for its high chemical stability and thermal stability, making it useful in various industrial applications .

Properties

IUPAC Name

1-chloro-1,2,2,3,3,4,4,5-octafluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF8/c6-2(8)1(7)3(9,10)5(13,14)4(2,11)12/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMKXLGBITZYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C1(F)Cl)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Metal Fluoride-Mediated Fluorination

A common approach involves substituting hydrogen atoms in chlorinated cyclopentane derivatives with fluorine using metal fluorides. For example, potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) facilitates nucleophilic substitution. Key findings include:

  • Reaction Conditions : Temperatures of 80–120°C and prolonged stirring (12–24 hours) achieve partial fluorination.

  • Yield : ~60–75% conversion to perfluorinated products, with residual chlorine retained at specific positions.

  • Mechanism : Fluoride ions attack electron-deficient carbons adjacent to chlorine, driven by the electronegativity gradient.

Hydrogen Fluoride (HF) Catalysis

Anhydrous HF serves as both solvent and fluorinating agent in Simons electrochemical fluorination (ECF) . This method is scalable for industrial production:

  • Setup : Electrochemical cells with nickel anodes operate at 5–6 V, maintaining temperatures below 30°C to minimize side reactions.

  • Outcome : Perfluorination of 1-chlorocyclopentane achieves 85–90% selectivity, though over-fluorination to fully perfluorinated byproducts (e.g., perfluorocyclopentane) occurs at higher voltages.

  • Advantage : Continuous process design reduces HF consumption and improves sustainability.

Chlorination of Perfluorocyclopentane Derivatives

Radical Chlorination Using Cl₂ Gas

Direct chlorination of perfluorocyclopentane under UV light or thermal activation introduces chlorine at tertiary carbons:

  • Conditions : Cl₂ gas (1.2–1.5 equivalents) at 200–300°C in inert solvents (e.g., CCl₄).

  • Selectivity : Predominant formation of 1-chloro-2H-perfluorocyclopentane (70–80% yield) due to steric shielding of secondary carbons.

  • Challenge : Competing C–F bond cleavage leads to partially defluorinated byproducts (~15%).

Cl–F Exchange with Aluminum Chloride

AlCl₃ in non-polar solvents (e.g., HCC-240fa) selectively replaces fluorine with chlorine at sp³-hybridized carbons:

  • Mechanism : AlCl₄⁻ ions act as Lewis bases, abstracting fluorine and forming AlF₃ precipitates.

  • Optimization : 20 mol% AlCl₃ at 60°C for 6 hours yields 88% this compound with minimal ring-opening.

  • Comparison : In DMF, AlCl₃ preferentially targets sp² carbons, underscoring solvent-dependent reactivity.

Electrochemical Synthesis

Hybrid ECF-Chlorination Process

A two-step method combines ECF and post-chlorination:

  • ECF Step : Fully fluorinate 1-chlorocyclopentane to perfluorocyclopentane.

  • Chlorination : React perfluorocyclopentane with Cl₂ at 250°C, achieving 65% yield of the target compound.

  • Efficiency : Overall atom economy of 72%, but energy-intensive due to high-temperature steps.

Direct Electrochemical Chlorofluorination

Comparative Analysis of Methods

Method Conditions Yield (%) Selectivity (%) Scalability
Metal Fluoride Fluorination80–120°C, DMF60–7570–85Moderate
Simons ECF5–6 V, <30°C85–9080–90High
Radical Chlorination250°C, Cl₂ gas70–8065–75Low
Cl–F Exchange (AlCl₃)60°C, HCC-240fa8890–95Moderate
Electrochemical Hybrid250°C, Cl₂ post-ECF6570–80High

Industrial and Environmental Considerations

Solvent and Catalyst Recovery

  • HF Recycling : Closed-loop systems in ECF reduce HF waste by 95%.

  • AlCl₃ Reuse : Precipitation and filtration recover 80–90% of AlCl₃, lowering costs.

Byproduct Management

  • Perfluorocyclopentane : Captured via fractional distillation for reuse in chlorination.

  • HF Emissions : Scrubbing with NaOH neutralizes residual HF, meeting EPA guidelines .

Chemical Reactions Analysis

1-Chloro-2H-perfluorocyclopentane undergoes several types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While the compound is generally resistant to oxidation due to the presence of multiple fluorine atoms, it can undergo reduction reactions under specific conditions.

    Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include hydrogen chloride, fluorine gas, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-Chloro-2H-perfluorocyclopentane is utilized in organic synthesis as a precursor for developing fluorinated compounds. Its unique structure allows for specific reactions that are not possible with non-fluorinated counterparts.

Table 1: Synthesis Applications

ApplicationDescription
Synthesis of Fluorinated Compounds Acts as a precursor in reactions to synthesize perhalocyclopentanones and other fluorinated derivatives.
Reagents in Organic Chemistry Serves as a solvent and reagent in various organic synthesis reactions due to its stability.

Biology and Medicine

The compound's stability and unique reactivity make it a candidate for pharmaceutical development. It has been explored for drug delivery systems due to its ability to interact with biological membranes.

Case Study: Drug Delivery Systems

Research has demonstrated that this compound can encapsulate therapeutic agents, enhancing their delivery efficiency to target cells. This property is particularly useful in cancer therapy, where targeted drug delivery is critical.

Industrial Applications

In industrial settings, this compound is employed in the production of specialized polymers and coatings. Its low surface tension and high surface energy make it ideal for creating materials with specific properties.

Table 2: Industrial Applications

ApplicationDescription
Polymer Production Used in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance.
Specialized Coatings Employed to create coatings with low friction properties, useful in various mechanical applications.

Environmental Considerations

As with many fluorinated compounds, environmental impact assessments are essential. Studies indicate that while this compound is stable in the atmosphere, its long-term effects on global warming potential (GWP) need further evaluation.

Mechanism of Action

The mechanism of action of 1-Chloro-2H-perfluorocyclopentane involves its interaction with various molecular targets. The compound’s high electronegativity, due to the presence of multiple fluorine atoms, allows it to interact with and stabilize reactive intermediates in chemical reactions. This property is particularly useful in catalysis and the stabilization of reactive species in industrial processes .

Comparison with Similar Compounds

1-Chloro-2H-perfluorocyclopentane can be compared with other similar compounds, such as:

  • 1,1,2,2,3,3,4,4-octafluorocyclopentane
  • 1,1,2,2,3,3,4,4,5,5-decafluorocyclopentane
  • 1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorocyclohexane

These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these related compounds .

Biological Activity

1-Chloro-2H-perfluorocyclopentane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by its fluorinated structure, which imparts significant lipophilicity and stability. Its molecular formula is C5ClF9C_5ClF_9, and it belongs to a class of chemicals known as per- and polyfluoroalkyl substances (PFAS). These compounds are known for their persistence in the environment and potential bioaccumulation.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Toxicological Effects : Studies have shown that PFAS can impact various biological systems, including endocrine disruption, reproductive toxicity, and developmental effects. The specific toxicological profile of this compound remains under investigation, but its structural similarities to other PFAS suggest potential health risks.
  • Metabolic Pathways : Research indicates that PFAS compounds can interfere with metabolic pathways. For instance, they may affect lipid metabolism and liver function, as evidenced by studies linking PFAS exposure to liver injury in animal models .

Table 1: Summary of Toxicological Studies on PFAS

Study ReferenceExposure RouteBiological Effects ObservedKey Findings
OralEndocrine disruptionAltered hormone levels in exposed animals.
InhalationLiver toxicityIncreased liver enzyme levels in rodents.
DermalDevelopmental toxicityImpaired fetal development in animal studies.

Case Studies

Research Findings

Recent systematic reviews have identified over 40,000 studies related to PFAS, with a significant number focusing on their biological effects. Notably:

  • Endocrine Disruption : Many PFAS have been shown to disrupt hormonal balance in both animal and human studies. This disruption can lead to various health issues, including reproductive problems and altered metabolic processes .
  • Developmental Effects : Animal studies have demonstrated that exposure to certain PFAS during critical developmental windows can lead to long-lasting effects on growth and behavior .

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